

spectroscopic data analysis of ethyl phenylcarbamate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl phenylcarbamate*

Cat. No.: *B089708*

[Get Quote](#)

Spectroscopic Analysis of Ethyl Phenylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **ethyl phenylcarbamate**, a compound of interest in various chemical and pharmaceutical research fields. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **ethyl phenylcarbamate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.40 - 7.25	m	2H	Ar-H (ortho)
7.20 - 7.00	m	3H	Ar-H (meta, para) & NH
4.20	q	2H	O-CH ₂ -CH ₃
1.25	t	3H	O-CH ₂ -CH ₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Carbon Type	Assignment
154.0	C=O	Carbonyl Carbon
138.5	C	Aromatic C (ipso)
129.0	CH	Aromatic CH (ortho/meta)
123.5	CH	Aromatic CH (para)
118.8	CH	Aromatic CH (ortho/meta)
61.0	CH ₂	O-CH ₂ -CH ₃
14.5	CH ₃	O-CH ₂ -CH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3310	Strong, Sharp	N-H Stretch
3100 - 3000	Medium	Aromatic C-H Stretch
2980 - 2850	Medium	Aliphatic C-H Stretch
1730	Strong	C=O Stretch (Ester)
1600, 1490	Medium	Aromatic C=C Bending
1220	Strong	C-O Stretch
750, 690	Strong	Aromatic C-H Bending (out-of-plane)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
165	45	[M] ⁺ (Molecular Ion)
120	10	[M - OCH ₂ CH ₃] ⁺
93	100	[C ₆ H ₅ NH ₂] ⁺ (Aniline)
77	20	[C ₆ H ₅] ⁺ (Phenyl)
65	15	[C ₅ H ₅] ⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **ethyl phenylcarbamate** into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.
- Cap the tube and gently agitate until the sample is fully dissolved.

Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the CDCl_3 .
- Shim the magnetic field to achieve optimal homogeneity and resolution.
- Acquire the ^1H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
- For the ^{13}C NMR spectrum, use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance and sensitivity of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary.
- Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference (TMS at 0 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):[\[1\]](#)

- Dissolve a small amount (a few milligrams) of **ethyl phenylcarbamate** in a volatile solvent such as dichloromethane or acetone.[\[1\]](#)
- Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[\[1\]](#)
- Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[\[1\]](#)

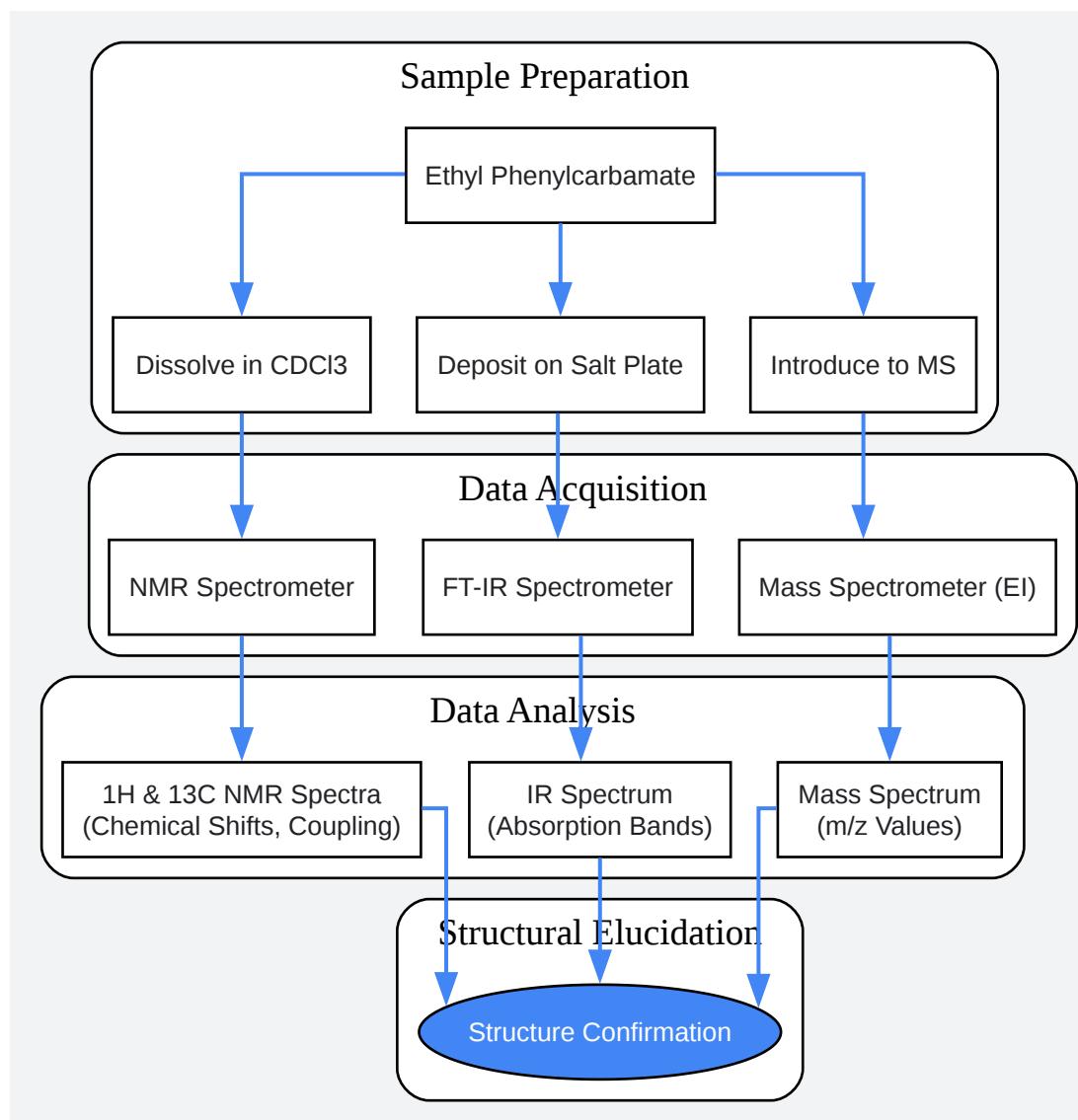
Data Acquisition (FT-IR):

- Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the clean, empty sample compartment.

- Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

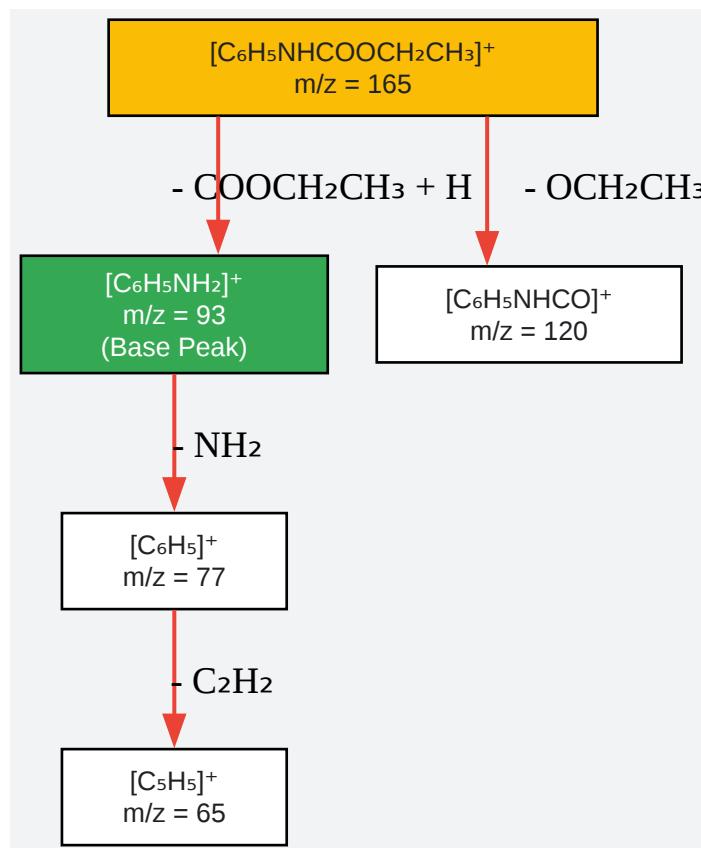
Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):


- Introduce a small amount of the **ethyl phenylcarbamate** sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[\[2\]](#)
- This bombardment causes the molecules to lose an electron, forming a positively charged molecular ion ($[\text{M}]^+$), and also induces fragmentation.[\[2\]](#)

Mass Analysis and Detection:

- The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The separated ions are detected, and their abundance is recorded.
- The resulting mass spectrum is a plot of relative ion abundance versus m/z .


Visualizations

The following diagrams illustrate the logical workflow of spectroscopic data analysis and the fragmentation pathway of **ethyl phenylcarbamate** in mass spectrometry.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic analysis of **ethyl phenylcarbamate**.

[Click to download full resolution via product page](#)

Caption: Proposed mass spectrometry fragmentation pathway for **ethyl phenylcarbamate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- To cite this document: BenchChem. [spectroscopic data analysis of ethyl phenylcarbamate (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089708#spectroscopic-data-analysis-of-ethyl-phenylcarbamate-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com